(E,E)-3,5-octadien-2-one is typically derived from natural sources or synthesized through chemical reactions. It falls under the category of flavoring agents and is utilized in food products for its aromatic properties. The compound's flavor profile has been noted for its fruity notes, which contribute to its use in various culinary applications and food industries .
The synthesis of (E,E)-3,5-octadien-2-one can be achieved through several methods, with one of the most common being the aldol condensation of acetone with crotonaldehyde. This method involves the following steps:
In industrial settings, continuous flow reactors are often employed to optimize yield and efficiency by maintaining controlled reaction conditions such as temperature and pressure .
The molecular structure of (E,E)-3,5-octadien-2-one features:
The structural formula can be represented as follows:
Spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for identifying and quantifying this compound based on characteristic fragmentation patterns .
(E,E)-3,5-octadien-2-one can undergo various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used.
The mechanism of action for (E,E)-3,5-octadien-2-one primarily involves its reactivity due to the conjugated double bonds and the ketone group. In biological systems, this compound may interact with various enzymes or receptors due to its structural properties:
Research indicates that its volatility contributes significantly to its effectiveness as a flavoring agent in food products .
The physical and chemical properties of (E,E)-3,5-octadien-2-one include:
These properties influence its applications in flavoring and fragrance industries.
(E,E)-3,5-octadien-2-one has several scientific applications:
Its unique structural characteristics make it valuable across various sectors, including food science, perfumery, and chemical manufacturing .
Systematic Nomenclature:The compound is systematically named (E,E)-3,5-octadien-2-one, indicating an eight-carbon chain with double bonds between positions 3–4 and 5–6, and a ketone group at carbon 2. The stereochemical descriptor (E,E) specifies the trans configuration across both double bonds. Alternative designations include trans,trans-3,5-octadien-2-one and (3E,5E)-3,5-octadien-2-one [2] [4] [6].
Molecular Formula & Weight:
Structural Characteristics:The molecule features a conjugated dienone system where the planar arrangement of the C=C−C=O bonds facilitates extended electron delocalization. This conjugation influences its UV-Vis absorption and chemical behavior. Key structural data include:
Spectral Identifiers:
Table 1: Key Identifiers for (E,E)-3,5-Octadien-2-one
Property | Value |
---|---|
IUPAC Name | (3E,5E)-3,5-Octadien-2-one |
CAS Number | 30086-02-3 |
Molecular Formula | C₈H₁₂O |
Molecular Weight | 124.18 g/mol |
InChIKey | LWRKMRFJEUFXIB-UHFFFAOYSA-N |
Isomerism:Stereoisomers like (E,Z)-3,5-octadien-2-one (CAS: R149270) exhibit distinct physicochemical properties due to altered spatial arrangements. The (E,E)-configuration is thermodynamically more stable and prevalent in natural sources [3] [6].
Initial Identification:The compound was first isolated in the 1970s during investigations into volatile organic compounds in food systems. Early studies identified it as a trace constituent in plant-derived products, though its structural elucidation and stereochemical assignment followed later using advanced chromatographic and spectroscopic techniques [6] .
Natural Occurrence:(E,E)-3,5-Octadien-2-one occurs ubiquitously as a secondary metabolite in:
Discovery in Food Chemistry:A pivotal study by Marsili et al. (2014) identified (E,E)- and (E,Z)-3,5-octadien-2-one as key contributors to "fishy" off-flavors in algal marine oils. Using gas chromatography-olfactometry (GC-O), they demonstrated that these compounds, alongside heptanal, create malodors through synergistic effects [4]. Concurrently, research on oolong tea volatiles highlighted its role in floral-fruity notes, especially in medium-grade Dong Ding oolong tea [7].
Biosynthetic Pathways:In biological systems, it forms primarily through:
Synthetic Utility:The compound’s conjugated system enables diverse reactions:
Flavor and Fragrance Industry:Widely used for its sensory properties:
Food Quality Marker:In oolong tea, concentrations correlate with sensory grades: higher levels occur in medium-grade teas, contributing to floral-fruity notes alongside pyrazines and terpenoids [7]. It also serves as an oxidation biomarker in fish oils and emulsions, where elevated levels indicate rancidity [4] [6].
Emerging Applications:
Table 2: Industrial Applications of (E,E)-3,5-Octadien-2-one
Industry | Function | Use Level (ppm) | Reference |
---|---|---|---|
Food Flavors | Dairy, baked goods, confectionery | 2–30 | [5] [6] |
Perfumery | Floral-green note enhancer | Not specified | [5] [6] |
Food Quality Control | Oxidation biomarker in marine oils | Variable | [4] [7] |
Tea Grading | Floral-fruity aroma marker | Higher in medium grade | [7] |
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